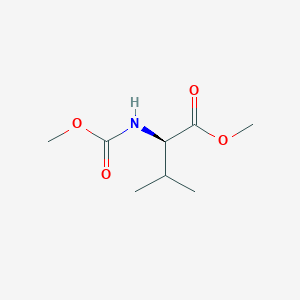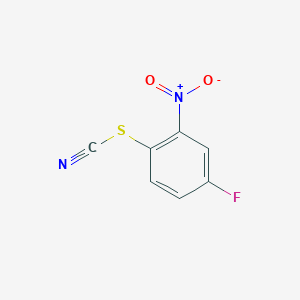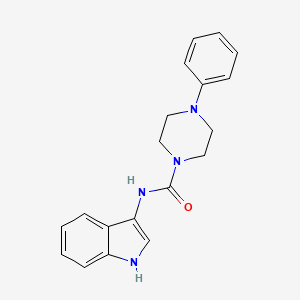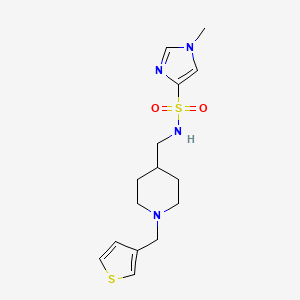
D-Valine, N-(methoxycarbonyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Valine, N-(methoxycarbonyl)-, methyl ester, also known as Rimantadine Impurity 9-d4, is an amino acid derivative . It has a molecular formula of C8H15NO4 and a molecular weight of 189.21 .
Molecular Structure Analysis
The molecular structure of D-Valine, N-(methoxycarbonyl)-, methyl ester consists of 8 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The InChIKey, a unique identifier for the compound, is QWGFBSMKDNXREL-ZCFIWIBFSA-N .Physical And Chemical Properties Analysis
D-Valine, N-(methoxycarbonyl)-, methyl ester has a molecular weight of 189.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 189.10010796 g/mol . The topological polar surface area is 64.6 Ų .科学的研究の応用
Synthesis Methodologies and Pharmaceutical Applications
A notable application of related compounds involves the synthesis of prodrugs, where amino acid esters, including those similar to D-Valine, N-(methoxycarbonyl)-, methyl ester, are used to improve the solubility and stability of pharmacologically active compounds. For instance, the synthesis and properties of a new water-soluble prodrug of the Adenosine A2A Receptor Antagonist MSX-2 demonstrate the compound's stability in artificial gastric acid and its cleavage by pig liver esterase, highlighting its potential for improved drug delivery systems (Vollmann et al., 2008).
Polymer Science and Material Engineering
The research on polymers bearing L-valine pendants focuses on creating materials with tunable properties, such as chain helicities and supramolecular associations. This work is toward developing proteomimetic polyenes, showcasing the role of amino acid ester derivatives in advancing materials science (Cheuk et al., 2003).
Photolabile Protecting Groups
D-Valine derivatives also find applications in the synthesis of photolabile protecting groups for amino acids, facilitating their controlled release upon exposure to light. This approach is instrumental in solution-phase organic synthesis and caging applications, demonstrating the compound's utility in enabling precise temporal control over the release of bioactive molecules (Piloto et al., 2011).
Enzymatic and Chemical Stability Studies
Another area of application is in the study of the enzymatic and chemical stability of amino acid prodrugs, where derivatives of D-Valine play a critical role in understanding the stability profiles of prodrugs under various conditions, informing the design of more stable and efficient drug delivery systems (Gupta et al., 2009).
Isotope Ratio Mass Spectrometry
Furthermore, D-Valine derivatives have been used in methods for determining δ13C values of valine in protein hydrolysates by gas chromatography-combustion isotope ratio mass spectrometry, a technique important for studying protein synthesis rates and metabolism (Kulik et al., 1998).
Safety and Hazards
特性
IUPAC Name |
methyl (2R)-2-(methoxycarbonylamino)-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-5(2)6(7(10)12-3)9-8(11)13-4/h5-6H,1-4H3,(H,9,11)/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGFBSMKDNXREL-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)OC)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Valine, N-(methoxycarbonyl)-, methyl ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine](/img/structure/B2646049.png)
![5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid hydrate](/img/no-structure.png)

![2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2646053.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-chloro-6-fluorobenzamido)benzofuran-2-carboxamide](/img/structure/B2646055.png)


![1-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine dihydrochloride](/img/structure/B2646062.png)


![4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-pyrimidinamine](/img/structure/B2646068.png)
